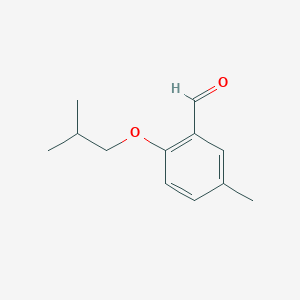
2-Isobutoxy-5-methylbenzaldehyde
Descripción general
Descripción
2-Isobutoxy-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Introduction
2-Isobutoxy-5-methylbenzaldehyde is an aromatic aldehyde with significant potential in various biological applications. This compound, characterized by its unique structure, has garnered attention for its potential antimicrobial and antioxidant properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and environmental science.
- Molecular Formula : C11H14O2
- Molecular Weight : 178.23 g/mol
- Structure : Contains a benzene ring substituted with an isobutoxy group and a methyl group.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to various physiological effects:
- Antimicrobial Activity : The compound disrupts microbial cell membranes, inhibiting essential metabolic pathways. This is particularly evident in studies that have demonstrated its effectiveness against various bacterial strains.
- Antioxidant Properties : It scavenges free radicals, reducing oxidative stress within cells. This activity is significant in mitigating cellular damage associated with chronic diseases.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. The following table summarizes its effectiveness against different microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 50 µg/mL | |
| Staphylococcus aureus | 25 µg/mL | |
| Candida albicans | 40 µg/mL |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicate a strong potential for reducing oxidative stress:
| Assay Type | IC50 Value (µg/mL) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 30 | |
| ABTS Radical Scavenging | 25 |
Study on Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology investigated the antimicrobial efficacy of several aldehydes, including this compound. The findings indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, demonstrating its potential as a natural preservative in food products.
Study on Antioxidant Properties
Another research article examined the antioxidant properties of various phenolic compounds, highlighting this compound's ability to reduce lipid peroxidation in human liver cells. The study concluded that the compound could be beneficial in preventing oxidative damage associated with liver diseases.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other similar phenolic compounds:
| Compound | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|
| Thymol | Moderate | High |
| Carvacrol | High | Moderate |
| This compound | High | High |
This comparison illustrates that while other compounds may exhibit similar activities, the specific structural features of this compound contribute to its enhanced efficacy.
Propiedades
IUPAC Name |
5-methyl-2-(2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)8-14-12-5-4-10(3)6-11(12)7-13/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZRIIBKTKSFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















